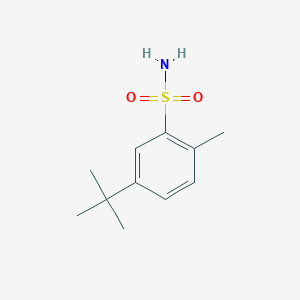

5-Tert-butyl-2-methylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

5-tert-butyl-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-8-5-6-9(11(2,3)4)7-10(8)15(12,13)14/h5-7H,1-4H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDAZNHHHMOTQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40288805 | |

| Record name | 5-tert-Butyl-2-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7155-00-2 | |

| Record name | 7155-00-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-tert-Butyl-2-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butyl-2-methylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-tert-butyl-2-methylbenzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 5-tert-butyl-2-methylbenzene-1-sulfonamide, a key intermediate in various synthetic pathways. Drawing from established chemical principles and available data, this document details the compound's structure, synthesis, reactivity, and analytical characterization, offering valuable insights for its application in research and development, particularly within the pharmaceutical industry.

Molecular Structure and Physicochemical Properties

5-tert-butyl-2-methylbenzene-1-sulfonamide (CAS No. 7155-00-2) is an aromatic sulfonamide characterized by a benzene ring substituted with a tert-butyl group, a methyl group, and a sulfonamide functional group.[1] The strategic placement of the bulky tert-butyl group and the electron-donating methyl group influences the molecule's reactivity and physical properties.

Table 1: Physicochemical Properties of 5-tert-butyl-2-methylbenzene-1-sulfonamide [1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO₂S | PubChem[1] |

| Molecular Weight | 227.33 g/mol | PubChem[1] |

| IUPAC Name | 5-tert-butyl-2-methylbenzenesulfonamide | PubChem[1] |

| CAS Number | 7155-00-2 | PubChem[1] |

| XLogP3-AA | 2.5 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |

| Rotatable Bond Count | 1 | PubChem (Computed)[1] |

Synthesis and Mechanistic Considerations

The synthesis of 5-tert-butyl-2-methylbenzene-1-sulfonamide typically follows a two-step process, leveraging classical aromatic chemistry. The causality behind this experimental choice lies in the directing effects of the substituents on the starting material, 4-tert-butyltoluene.

Diagram 1: Proposed Synthesis Workflow

Caption: Key reactivity sites and potential transformations of the title compound.

Applications in Drug Development

The sulfonamide moiety is a well-established pharmacophore in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, diuretic, and anticancer drugs. W[3][4]hile specific biological activities of 5-tert-butyl-2-methylbenzene-1-sulfonamide are not extensively documented in the available literature, its structure makes it a valuable scaffold for the synthesis of novel drug candidates. The lipophilic tert-butyl group can enhance binding to hydrophobic pockets in target proteins, and the overall substitution pattern provides a framework for generating libraries of compounds for screening. For instance, substituted benzenesulfonamides are known to be inhibitors of enzymes like carbonic anhydrase.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-tert-butyl-2-methylbenzene-1-sulfonamide is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. A[1]ppropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

5-tert-butyl-2-methylbenzene-1-sulfonamide is a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. This guide has outlined its fundamental chemical properties, a logical synthetic route, and key aspects of its reactivity and characterization. For researchers and drug development professionals, this compound represents a valuable building block for the creation of novel molecules with potential therapeutic applications. Further experimental investigation into its physical properties and biological activity is warranted to fully explore its utility.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 245582, 5-tert-Butyl-2-methylbenzene-1-sulfonamide. Retrieved from [Link].

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, 7(2), 130-150. Retrieved from [Link].

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, 7(2), 130-150. Retrieved from [Link].

Sources

- 1. 5-tert-Butyl-2-methylbenzene-1-sulfonamide | C11H17NO2S | CID 245582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrimidineamines as angiogenesis modulators - Patent US-7105530-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ajchem-b.com [ajchem-b.com]

- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

An In-Depth Technical Guide to 5-tert-butyl-2-methylbenzene-1-sulfonamide (CAS 7155-00-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-tert-butyl-2-methylbenzene-1-sulfonamide, a substituted aromatic sulfonamide of significant interest in medicinal chemistry and drug discovery. While specific biological data for this compound is not extensively published, this guide synthesizes established chemical principles and data from structurally analogous compounds to present a detailed exploration of its synthesis, characterization, and putative biological activity. The primary focus is on its potential as a carbonic anhydrase inhibitor, a well-documented activity for the benzenesulfonamide scaffold. This document is intended to serve as a foundational resource for researchers initiating studies on this molecule, providing detailed, actionable protocols and a robust theoretical framework.

Introduction: The Significance of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone pharmacophore in modern drug discovery. Compounds incorporating this functional group have demonstrated a vast spectrum of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[1] A primary mechanism through which many benzenesulfonamides exert their therapeutic effects is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes.[2][3] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in diseases such as glaucoma, epilepsy, and cancer.[3][4]

5-tert-butyl-2-methylbenzene-1-sulfonamide (CAS: 7155-00-2) is a member of this important class of molecules. Its specific substitution pattern—a tert-butyl group para to the sulfonamide and a methyl group ortho to it—suggests a unique steric and electronic profile that may confer selectivity and potency as a biological modulator. This guide will delineate the synthesis, purification, and analytical characterization of this compound, and propose a robust methodology for evaluating its inhibitory activity against carbonic anhydrases.

Physicochemical and Safety Data

A summary of the key physicochemical properties and hazard information for 5-tert-butyl-2-methylbenzene-1-sulfonamide is presented below.

| Property | Value | Source |

| CAS Number | 7155-00-2 | [1] |

| Molecular Formula | C₁₁H₁₇NO₂S | [1] |

| Molecular Weight | 227.33 g/mol | [1] |

| IUPAC Name | 5-tert-butyl-2-methylbenzenesulfonamide | [1] |

| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |

Synthesis and Purification

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 5-tert-butyl-2-methylbenzene-1-sulfonamide.

Step-by-Step Experimental Protocol: Synthesis

Step 1: Chlorosulfonation of 4-tert-butyltoluene

This procedure is adapted from standard chlorosulfonation methods for aromatic compounds.[5]

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing aqueous sodium hydroxide solution to neutralize the HCl gas evolved), add 4-tert-butyltoluene (1 equivalent).

-

Cooling: Cool the flask to 0-5 °C using an ice-water bath.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2.5-3 equivalents) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Vigorous stirring is essential during the addition. The reaction is exothermic and produces HCl gas.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for another 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with stirring. The product, 5-tert-butyl-2-methylbenzenesulfonyl chloride, will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

Step 2: Amination of 5-tert-butyl-2-methylbenzenesulfonyl chloride

This step is based on the general synthesis of sulfonamides from sulfonyl chlorides.

-

Reaction Setup: In a suitable flask, suspend the crude, moist 5-tert-butyl-2-methylbenzenesulfonyl chloride from Step 1 in an excess of concentrated aqueous ammonia (ammonium hydroxide, 28-30%).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours. Gentle warming (to 40-50 °C) can be applied to accelerate the reaction if necessary.

-

Precipitation: The sulfonamide product is generally insoluble in the reaction mixture and will precipitate.

-

Isolation: Collect the crude 5-tert-butyl-2-methylbenzene-1-sulfonamide by vacuum filtration.

Step-by-Step Experimental Protocol: Purification

Recrystallization is a standard and effective method for purifying aryl sulfonamides.[6][7]

-

Solvent Selection: A mixture of ethanol and water or isopropanol and water is often effective for the recrystallization of sulfonamides.[6] The optimal solvent ratio should be determined experimentally by testing the solubility of the crude product in small amounts of the solvent systems at room and elevated temperatures.

-

Dissolution: Dissolve the crude sulfonamide in a minimal amount of the hot solvent mixture.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry in a vacuum oven.

Analytical Characterization

A comprehensive characterization of the synthesized 5-tert-butyl-2-methylbenzene-1-sulfonamide is crucial to confirm its identity and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the tert-butyl group protons, and the sulfonamide protons. The signals for the aromatic protons will likely appear as a complex multiplet due to their coupling patterns. The sulfonamide protons (NH₂) are expected to appear as a broad singlet.[2]

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed to assess the purity of the final compound. A typical method would involve a C18 column with a gradient elution system of water and acetonitrile, both containing a small amount of a modifier like formic acid or trifluoroacetic acid.[8] Detection is typically performed using a UV detector.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this type of molecule.

Putative Biological Activity and Mechanism of Action

Based on the extensive literature on benzenesulfonamide derivatives, the most probable biological target for 5-tert-butyl-2-methylbenzene-1-sulfonamide is the family of carbonic anhydrase enzymes.[3][4]

Proposed Mechanism: Carbonic Anhydrase Inhibition

The sulfonamide group is a well-established zinc-binding group that can coordinate to the Zn²⁺ ion in the active site of carbonic anhydrases. This interaction is crucial for the inhibitory activity of this class of compounds. The substituted benzene ring of 5-tert-butyl-2-methylbenzene-1-sulfonamide would likely occupy the active site cavity, with the tert-butyl and methyl groups making van der Waals contacts with hydrophobic residues, potentially contributing to the binding affinity and isoform selectivity.

Sources

- 1. 5-tert-Butyl-2-methylbenzene-1-sulfonamide | C11H17NO2S | CID 245582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalspec.com [globalspec.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. iscientific.org [iscientific.org]

- 8. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google Patents [patents.google.com]

Introduction: The Enduring Legacy of the Sulfa Scaffold

An In-Depth Technical Guide to the Mechanism of Action of Sulfonamide Derivatives

The discovery of sulfonamides in the 1930s marked a pivotal moment in medicine, heralding the dawn of the antibiotic era.[1] These synthetic antimicrobial agents were the first drugs to systemically and effectively combat bacterial infections, fundamentally changing the prognosis for countless diseases.[2] While the emergence of other antibiotic classes and widespread bacterial resistance has since narrowed their primary antibacterial role, the sulfonamide functional group has proven to be an extraordinarily versatile pharmacophore.[1][3] Today, sulfonamide derivatives constitute a broad array of therapeutic agents, including diuretics, anticonvulsants, and highly specific anti-inflammatory drugs.[4]

This guide provides a detailed exploration of the multifaceted mechanisms of action of sulfonamide derivatives. We will dissect their core antibacterial activity, delve into the molecular strategies bacteria employ to evade them, and explore the distinct pharmacological targets that enable their use in a wide range of non-infectious diseases. This analysis is grounded in the principles of biochemical causality and supported by validated experimental protocols, offering researchers and drug development professionals a comprehensive understanding of this enduring chemical scaffold.

Part 1: The Core Antibacterial Mechanism: Competitive Antagonism in the Folate Pathway

The antibacterial efficacy of sulfonamides hinges on a principle of elegant selectivity: targeting a metabolic pathway essential for bacteria but absent in humans.[5] Bacteria must synthesize their own folic acid (vitamin B9), a critical coenzyme for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[5][] Humans, in contrast, acquire folate through their diet, making the bacterial folate synthesis pathway an ideal target for antimicrobial intervention.[2][4]

The mechanism of action is a classic example of competitive inhibition.[5]

-

PABA and the Role of DHPS: In a key step of the bacterial folate pathway, the enzyme dihydropteroate synthase (DHPS) catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).[1]

-

Structural Mimicry: Sulfonamides possess a chemical structure that is remarkably similar to PABA.[7]

-

Competitive Inhibition: Due to this structural analogy, sulfonamides can bind to the active site of the DHPS enzyme, acting as a competitive antagonist to PABA.[5][7] This binding event blocks the normal enzymatic reaction, halting the production of dihydropteroic acid, a crucial precursor to folic acid.[]

-

Bacteriostasis: The subsequent depletion of tetrahydrofolate, the active form of the coenzyme, inhibits bacterial DNA replication and cell division.[7] This interruption of growth, rather than outright killing of the bacteria, is why sulfonamides are classified as bacteriostatic agents.[3][4] The ultimate clearance of the infection relies on the host's immune system.[]

The selectivity of this action is a cornerstone of its therapeutic value. Since human cells lack the DHPS enzyme and instead utilize a folate uptake system, sulfonamides do not interfere with human folate metabolism, minimizing host toxicity.[2][5] This targeted disruption is frequently enhanced in clinical practice by co-administering a DHFR inhibitor, such as trimethoprim. Trimethoprim blocks a subsequent step in the same pathway, the conversion of dihydrofolate to tetrahydrofolate, creating a sequential blockade that is often synergistic and bactericidal.[7][8]

Caption: Bacterial folate synthesis pathway and the inhibitory action of sulfonamides.

Part 2: The Evolution of Evasion: Bacterial Resistance to Sulfonamides

The extensive use of sulfonamides has inevitably driven the selection and spread of resistance mechanisms in bacterial populations.[2] Understanding these mechanisms is critical for antimicrobial stewardship and the development of next-generation inhibitors. Resistance primarily arises through two distinct mechanisms: chromosomal mutations and the horizontal transfer of resistance genes.[1]

| Mechanism of Resistance | Molecular Basis | Consequence |

| Target Site Modification | Point mutations in the chromosomal folP gene, which encodes the DHPS enzyme.[1] | Results in an altered DHPS enzyme with significantly lower affinity for sulfonamides, while largely retaining its affinity for the natural substrate, PABA.[1] |

| Acquisition of Resistant Target | Horizontal gene transfer of mobile genetic elements (e.g., plasmids) carrying sul genes (sul1, sul2, sul3).[2][9] | Production of a drug-insensitive variant of the DHPS enzyme that functions alongside the native, susceptible enzyme, effectively bypassing the drug's inhibitory action.[9] |

| Metabolic Bypass | Increased production of the natural substrate, PABA. | The higher concentration of PABA outcompetes the sulfonamide inhibitor at the DHPS active site.[10] |

| Active Efflux | Acquisition of genes encoding for membrane pumps. | The sulfonamide drug is actively transported out of the bacterial cell before it can reach its intracellular target.[10] |

| Table 1: Key Mechanisms of Bacterial Resistance to Sulfonamides. |

The most clinically significant resistance mechanisms involve alterations to the DHPS enzyme itself.[2] Plasmid-mediated acquisition of sul genes is particularly problematic as these mobile elements can spread rapidly between different bacterial species, conferring widespread resistance.[1][2] The resulting Sul enzymes are remarkably effective at discriminating between the structurally similar PABA and sulfonamide molecules, a feat the native enzyme cannot perform, thus ensuring the continuation of folate synthesis even in the presence of the drug.[1]

Caption: Comparison of sulfonamide action in susceptible vs. resistant bacteria.

Part 3: Beyond Bacteria: The Diverse Mechanisms of Non-Antibacterial Sulfonamides

The sulfonamide moiety is a privileged scaffold in medicinal chemistry, found in a wide range of drugs with therapeutic targets far beyond bacterial DHPS.[4]

-

Diuretics: Several classes of diuretics feature a sulfonamide group, but their mechanisms are distinct from the antibacterial action.

-

Carbonic Anhydrase Inhibitors (e.g., Acetazolamide): These drugs act on the proximal convoluted tubule of the kidney.[11] By inhibiting carbonic anhydrase, they prevent the reabsorption of sodium bicarbonate (NaHCO₃), leading to its excretion along with water, resulting in diuresis.[11] This mechanism is also exploited to reduce intraocular pressure in glaucoma and has applications in managing epilepsy.[11]

-

Thiazide and Loop Diuretics (e.g., Hydrochlorothiazide, Furosemide): These potent diuretics act on later segments of the nephron. Thiazides inhibit the Na⁺/Cl⁻ symporter in the distal convoluted tubule, while loop diuretics block the Na⁺/K⁺/2Cl⁻ cotransporter in the thick ascending limb of the Loop of Henle.[12][13] Their action is primarily on ion transport, not carbonic anhydrase, despite their chemical classification.[14]

-

-

Anti-inflammatory Agents (COX-2 Inhibitors, e.g., Celecoxib): A major advance in anti-inflammatory therapy was the development of selective COX-2 inhibitors. The cyclooxygenase (COX) enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, and COX-2, which is induced during inflammation.[15] Certain sulfonamide derivatives, like celecoxib, were designed to selectively bind to and inhibit the COX-2 enzyme.[16] The sulfonamide group fits into a specific side pocket of the COX-2 active site that is absent in COX-1, conferring this selectivity.[15] This targeted inhibition reduces the synthesis of inflammatory prostaglandins while sparing the gastroprotective functions of COX-1.[15][16]

Caption: Mechanism of selective COX-2 inhibition by sulfonamide derivatives.

-

Anticonvulsants (e.g., Zonisamide, Topiramate): The mechanisms of sulfonamide-based anticonvulsants are often multifactorial.[17] They do not operate through a single pathway but rather modulate overall neuronal excitability. Key actions include the blockade of voltage-gated sodium channels and T-type calcium channels, which stabilizes neuronal membranes and prevents the repetitive firing characteristic of seizures.[18][19] Additionally, some of these drugs enhance the activity of the inhibitory neurotransmitter GABA and may also possess weak carbonic anhydrase inhibitory activity in the central nervous system.[17][19]

| Class | Example Drug(s) | Primary Molecular Target | Therapeutic Use |

| Diuretic | Acetazolamide | Carbonic Anhydrase | Glaucoma, Edema, Epilepsy[11] |

| Diuretic | Hydrochlorothiazide, Furosemide | Na⁺/Cl⁻ & Na⁺/K⁺/2Cl⁻ Transporters | Hypertension, Edema[4][12] |

| Anti-inflammatory | Celecoxib, Valdecoxib | Cyclooxygenase-2 (COX-2) | Arthritis, Acute Pain[16] |

| Anticonvulsant | Zonisamide, Topiramate | Voltage-Gated Na⁺/Ca²⁺ Channels, GABA Receptors | Epilepsy, Migraine[18][20] |

| Table 2: Mechanisms of Action for Non-Antibacterial Sulfonamide Derivatives. |

Part 4: Experimental Protocols for Mechanistic Validation

Validating the proposed mechanisms of action requires robust and reproducible experimental assays. The following protocols describe two fundamental techniques used to characterize the antibacterial activity of sulfonamide derivatives.

Experimental Protocol 1: Dihydropteroate Synthase (DHPS) Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the DHPS enzyme, providing a quantitative measure of target engagement. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a key parameter derived from this experiment.

-

Principle: The assay measures the rate of product formation (dihydropteroate) or the depletion of a substrate. A common method involves quantifying the inorganic phosphate released from the pyrophosphate (PPi) leaving group during the reaction.

-

Materials & Reagents:

-

Purified recombinant DHPS enzyme.

-

Substrates: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).

-

Test sulfonamide compound dissolved in DMSO.

-

Assay buffer (e.g., Tris-HCl with MgCl₂).

-

Phosphate detection reagent (e.g., Malachite Green).

-

Microplate reader.

-

-

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the test sulfonamide compound in DMSO, typically starting from a high concentration (e.g., 1 mM) down to the nanomolar range.

-

Reaction Mixture: In the wells of a 96-well microplate, add the assay buffer, a fixed concentration of PABA, and the purified DHPS enzyme.

-

Inhibitor Addition: Add a small, fixed volume of the serially diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the second substrate, DHPP, to all wells.

-

Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 20-30 minutes), allowing the enzymatic reaction to proceed in the linear range.[21]

-

Reaction Termination & Detection: Stop the reaction by adding the phosphate detection reagent. This reagent will react with the inorganic phosphate released, producing a colorimetric signal.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength for the detection reagent.

-

Data Analysis: Subtract the background absorbance (negative control) from all readings. Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control (positive control). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[21]

-

Experimental Protocol 2: Minimum Inhibitory Concentration (MIC) Testing

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[22] This cell-based assay provides a measure of the compound's overall effectiveness against a specific bacterium, integrating its ability to penetrate the cell, reach its target, and exert its inhibitory effect.

-

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.

-

Materials & Reagents:

-

Test bacterial strain (e.g., Staphylococcus aureus).

-

Cation-adjusted Mueller-Hinton Broth (MHB).

-

Test sulfonamide compound.

-

Sterile 96-well microplates.

-

Spectrophotometer or densitometer.

-

Incubator (35 ± 1°C).[23]

-

-

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the test bacterium on an agar plate overnight. Select several colonies to inoculate a tube of sterile saline or broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be verified using a densitometer.[23]

-

Drug Dilution: Prepare a 2-fold serial dilution of the sulfonamide compound in MHB directly in the wells of a 96-well microplate. Concentrations typically range from 512 µg/mL down to 0.25 µg/mL or lower.[24]

-

Inoculation: Further dilute the standardized bacterial suspension and add it to each well of the microplate containing the drug dilutions, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a growth control well (bacteria in broth, no drug) and a sterility control well (broth only).

-

Incubation: Incubate the microplate under aerobic conditions at 35 ± 1°C for 18-24 hours.[23]

-

Result Interpretation: After incubation, visually inspect the wells for bacterial growth (indicated by turbidity). The MIC is the lowest concentration of the sulfonamide at which there is no visible growth.[22] For sulfonamides, the endpoint is often read as the concentration that inhibits ≥80% of growth compared to the control.[23]

-

Sources

- 1. Molecular mechanism of plasmid-borne resistance to sulfonamides | bioRxiv [biorxiv.org]

- 2. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 5. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. openaccesspub.org [openaccesspub.org]

- 13. youtube.com [youtube.com]

- 14. SULFONAMYL DIURETICS--MECHANISM OF ACTION AND THERAPEUTIC USE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]

- 19. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 20. Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group: Pharmacological Properties of (S)-N-[(6-Chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide (JNJ-26489112) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. idexx.dk [idexx.dk]

- 23. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Substituted Benzenesulfonamides: A Comprehensive Technical Guide for Drug Discovery and Development

Abstract

The benzenesulfonamide scaffold represents a cornerstone in medicinal chemistry, serving as a privileged structural motif in a vast array of therapeutic agents. This technical guide provides an in-depth review of substituted benzenesulfonamides, tailored for researchers, scientists, and drug development professionals. It navigates the synthetic landscape, explores the diverse therapeutic applications with a focus on anticancer and antimicrobial activities, and dissects the intricate structure-activity relationships that govern their biological effects. This guide emphasizes the causality behind experimental choices and provides actionable insights for the rational design of novel benzenesulfonamide-based therapeutics.

Introduction: The Enduring Legacy of the Benzenesulfonamide Moiety

The journey of benzenesulfonamides in medicine began with the discovery of the antibacterial properties of prontosil, a precursor to the first class of sulfonamide antibiotics. This seminal discovery unveiled a versatile chemical scaffold that has since been successfully exploited to develop drugs for a multitude of diseases. The inherent chemical stability, synthetic accessibility, and the ability of the sulfonamide group to act as a potent zinc-binding group have cemented its importance in drug design.

Substituted benzenesulfonamides are characterized by a benzene ring attached to a sulfonamide group (-SO₂NH₂), with various substituents on the aromatic ring or the sulfonamide nitrogen. These substitutions profoundly influence the physicochemical properties and biological activities of the molecule, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles. This guide will delve into the key aspects of this remarkable class of compounds, providing a comprehensive resource for their application in modern drug discovery.

The Synthetic Toolkit: Crafting Substituted Benzenesulfonamides

The synthesis of substituted benzenesulfonamides is a well-established field, yet it continues to evolve with the advent of novel and more efficient methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the need for scalability and efficiency.

Classical Synthetic Approaches

The most traditional and widely used method for the synthesis of benzenesulfonamides involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine. This versatile reaction allows for the introduction of a wide range of substituents on the sulfonamide nitrogen.

Experimental Protocol: General Synthesis of N-Substituted Benzenesulfonamides

-

Preparation of Benzenesulfonyl Chloride: The starting substituted benzene is treated with chlorosulfonic acid (ClSO₃H) to yield the corresponding benzenesulfonyl chloride. This reaction is typically performed at low temperatures (0-5 °C) to control its exothermic nature.

-

Sulfonamidation: The freshly prepared or commercially available substituted benzenesulfonyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

To this solution, the desired primary or secondary amine (1.0-1.2 equivalents) is added, often in the presence of a base like triethylamine (TEA) or pyridine to neutralize the hydrochloric acid byproduct.

-

The reaction mixture is stirred at room temperature for a period ranging from a few hours to overnight, monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with dilute acid (e.g., 1N HCl) to remove excess amine and base, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography to afford the desired substituted benzenesulfonamide.

Modern Synthetic Methodologies

In recent years, more efficient and environmentally friendly synthetic methods have been developed, including one-pot procedures and microwave-assisted synthesis.

One-Pot Synthesis: This approach streamlines the synthetic process by combining multiple reaction steps in a single reaction vessel, avoiding the isolation of intermediates. For instance, a one-pot synthesis of asymmetrical ureido-containing benzenesulfonamides has been reported, involving the in-situ generation of an isocyanatobenzenesulfonamide species that is subsequently trapped by an amine[1]. This method enhances efficiency and reduces waste.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides has been successfully achieved using microwave heating, significantly reducing reaction times from hours to minutes compared to conventional heating methods[2][3].

Diagram: General Synthetic Workflow

Caption: A generalized workflow for the synthesis of substituted benzenesulfonamides.

Therapeutic Horizons: The Diverse Applications of Substituted Benzenesulfonamides

The therapeutic landscape of substituted benzenesulfonamides is remarkably broad, a testament to their ability to interact with a variety of biological targets. This section will explore their most prominent applications, with a focus on their anticancer and antimicrobial activities.

Anticancer Agents: A Multi-pronged Attack on Malignancy

Substituted benzenesulfonamides have emerged as a promising class of anticancer agents, exerting their effects through multiple mechanisms of action[4]. Their ability to selectively target tumor-associated enzymes and pathways has driven extensive research and development in this area.

One of the most well-characterized anticancer mechanisms of benzenesulfonamides is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII[5][6]. These enzymes are overexpressed in a variety of hypoxic solid tumors and play a crucial role in regulating the pH of the tumor microenvironment[6]. By catalyzing the hydration of carbon dioxide to bicarbonate and a proton, CAs contribute to the acidification of the extracellular space while maintaining a neutral intracellular pH, a condition that favors tumor growth, invasion, and metastasis[6].

Benzenesulfonamides, with their primary sulfonamide group, act as potent inhibitors of CAs by coordinating to the zinc ion in the enzyme's active site[7]. This inhibition disrupts the pH balance in the tumor microenvironment, leading to increased extracellular acidity and intracellular alkalosis, which can ultimately induce apoptosis and inhibit tumor growth[6]. A notable example is SLC-0111, a CA IX inhibitor that has entered clinical trials for the treatment of solid tumors[5][7].

Diagram: Mechanism of Carbonic Anhydrase Inhibition

Caption: Benzenesulfonamides inhibit carbonic anhydrase by coordinating to the active site zinc ion.

Another important anticancer mechanism of certain benzenesulfonamide derivatives is the inhibition of tubulin polymerization[8]. Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics can lead to mitotic arrest and apoptosis, making tubulin an attractive target for anticancer drugs.

Several series of benzenesulfonamide derivatives have been synthesized and shown to inhibit tubulin polymerization, leading to potent antiproliferative activity against a range of cancer cell lines, including drug-resistant ones[8]. For example, one compound demonstrated IC₅₀ values in the nanomolar range against seven cancer cell lines[8].

Beyond CA and tubulin inhibition, substituted benzenesulfonamides have been reported to exert anticancer effects through various other mechanisms, including:

-

Kinase Inhibition: Certain benzenesulfonamide analogs have been identified as inhibitors of receptor tyrosine kinases (RTKs) like TrkA, which are often overexpressed in cancers such as glioblastoma[9]. Inhibition of these kinases can disrupt downstream signaling pathways involved in cell growth and proliferation[9].

-

Cell Cycle Arrest: Some benzenesulfonamide derivatives have been shown to induce cell cycle arrest at the G2/M phase, preventing cancer cells from proceeding through mitosis.

-

Induction of Apoptosis: Many anticancer benzenesulfonamides ultimately lead to programmed cell death, or apoptosis, through various signaling pathways[5].

Antimicrobial Agents: A Renewed Fight Against Infectious Diseases

The historical success of sulfonamide antibiotics has paved the way for the continued exploration of benzenesulfonamide derivatives as antimicrobial agents. With the rise of antibiotic resistance, there is a pressing need for novel compounds with new mechanisms of action.

The primary antimicrobial mechanism of action of sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleotides and amino acids. By mimicking the natural substrate of DHPS, p-aminobenzoic acid (PABA), sulfonamides act as competitive inhibitors, leading to the depletion of folic acid and subsequent bacteriostasis.

Recent research has also explored the inhibition of bacterial carbonic anhydrases as a novel antimicrobial strategy[5]. The inhibition of these enzymes can interfere with bacterial growth and metabolism[5]. Furthermore, benzenesulfonamide derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR): The Blueprint for Rational Design

The biological activity of substituted benzenesulfonamides is exquisitely sensitive to the nature and position of substituents on the benzenesulfonamide core. Understanding these structure-activity relationships (SAR) is crucial for the rational design of potent and selective inhibitors.

Key SAR Insights for Carbonic Anhydrase Inhibitors

Extensive research has elucidated key structural features that govern the potency and isoform selectivity of benzenesulfonamide-based CA inhibitors:

-

The Sulfonamide Group: The unsubstituted -SO₂NH₂ group is essential for high-affinity binding to the catalytic zinc ion in the active site of CAs. N-substitution on the sulfonamide group is generally detrimental to potency, although it can sometimes enhance isoform selectivity[7].

-

Substituents on the Benzene Ring: The "tail" approach, which involves modifying substituents on the benzene ring, is a powerful strategy for modulating potency and selectivity.

-

Hydrophobic Interactions: Substituents that can engage in hydrophobic interactions with residues in the active site, such as valine, leucine, and phenylalanine, often enhance binding affinity.

-

Hydrogen Bonding: The introduction of groups capable of forming hydrogen bonds with active site residues, such as threonine, can also improve potency.

-

Positional Effects: The position of the substituent on the benzene ring is critical. For many CA isoforms, para-substitution is preferred.

-

Table 1: SAR of Benzenesulfonamide Carbonic Anhydrase Inhibitors

| Substituent Position | Nature of Substituent | Effect on Activity | Reference |

| Para | Halogens, Alkoxy, Acetamido | Generally enhances potency | |

| Para | Ureido, Thioureido | Can improve binding affinity | |

| Meta/Ortho | Varies depending on the isoform | Can influence selectivity | |

| N-Sulfonamide | Alkyl, Aryl | Generally reduces potency | [7] |

QSAR in Benzenesulfonamide Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to correlate the chemical structure of compounds with their biological activity. QSAR studies on benzenesulfonamide derivatives have been instrumental in identifying key physicochemical descriptors that influence their inhibitory activity against various targets, including CAs and cancer cell lines[9]. These models can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates.

Challenges and Future Perspectives

Despite the remarkable success of substituted benzenesulfonamides in medicine, several challenges remain in their development as therapeutic agents.

-

Selectivity: Achieving isoform-selective inhibition, particularly for targets like carbonic anhydrases, is a major challenge. Off-target inhibition can lead to undesirable side effects.

-

Drug Resistance: The emergence of drug resistance, especially in the context of antimicrobial and anticancer therapies, necessitates the continuous development of novel benzenesulfonamide derivatives with different mechanisms of action.

-

Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of benzenesulfonamide-based drugs is crucial for their clinical success.

The future of benzenesulfonamide research is bright, with several exciting avenues for exploration:

-

Novel Scaffolds and Hybrid Molecules: The design and synthesis of novel benzenesulfonamide scaffolds and hybrid molecules that combine the benzenesulfonamide moiety with other pharmacologically active groups hold great promise for developing drugs with enhanced efficacy and novel mechanisms of action[8].

-

Targeting New Disease Areas: The versatility of the benzenesulfonamide scaffold suggests that it could be applied to a wider range of diseases, including neurodegenerative disorders and inflammatory conditions.

-

Personalized Medicine: A deeper understanding of the genetic and molecular basis of diseases will enable the development of benzenesulfonamide-based therapies tailored to individual patients.

Conclusion

Substituted benzenesulfonamides represent a rich and enduring source of therapeutic innovation. Their synthetic tractability, coupled with their ability to interact with a diverse range of biological targets, ensures their continued relevance in drug discovery and development. By leveraging a deep understanding of their synthesis, mechanisms of action, and structure-activity relationships, researchers can continue to unlock the full therapeutic potential of this remarkable class of compounds. This guide serves as a foundational resource to inspire and inform the next generation of benzenesulfonamide-based drug discovery.

References

-

Abdel-Mohsen, H. T., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28217-28232. [Link]

-

Angeli, A., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 216-222. [Link]

-

Brazdžionytė, D., et al. (2020). Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases. Molecules, 25(10), 2445. [Link]

-

Čapkauskaitė, E., et al. (2013). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 18(11), 13357-13379. [Link]

-

Ceruso, M., et al. (2020). Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. International Journal of Molecular Sciences, 21(18), 6848. [Link]

-

Chowdhury, A. A., et al. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 26(16), 4945. [Link]

-

Dai, Y., et al. (2020). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. Bioorganic & Medicinal Chemistry Letters, 30(16), 127301. [Link]

-

Dąbrowska, J., et al. (2022). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. International Journal of Molecular Sciences, 23(19), 11849. [Link]

-

El-Gazzar, M. G., et al. (2022). Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 223-241. [Link]

-

Ghorab, M. M., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1017-1033. [Link]

-

Giel-Pietraszuk, M., et al. (2021). One-Pot Procedure for the Synthesis of Asymmetric Substituted Ureido Benzene Sulfonamides as Effective Inhibitors of Carbonic Anhydrase Enzymes. Journal of Medicinal Chemistry, 64(24), 18073-18086. [Link]

-

Gillette, A., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Journal of Medicinal Chemistry, 60(4), 1475-1487. [Link]

-

Guarino, C., et al. (2007). Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. Il Farmaco, 62(4), 299-307. [Link]

-

Hegazy, G. H., et al. (2023). Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. Current Organic Synthesis, 20(5), 558-571. [Link]

-

Ilgın, S., et al. (2017). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1151-1156. [Link]

-

Jasinski, J. P., et al. (2021). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 86(17), 11996-12004. [Link]

-

Mohamed, S. K., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Molecules, 28(9), 3698. [Link]

-

Palko, M., et al. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Molecules, 28(7), 3180. [Link]

-

Patel, D. S., & Patel, N. D. (2018). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF BENZENESULPHON AMIDE BASE DERIVATES. JETIR, 5(8), 585-591. [Link]

-

Senturk, M., et al. (2017). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1151-1156. [Link]

-

Sharma, A., et al. (2023). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. ACS Omega, 8(30), 26979-27003. [Link]

-

Singh, G., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28217-28232. [Link]

-

Udeani, U. G., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 613. [Link]

-

Udeani, U. G., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 613. [Link]

Sources

- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dependence on linkers’ flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 4. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Biological Activity of 5-tert-butyl-2-methylbenzene-1-sulfonamide

Foreword: Charting the Unexplored Potential of a Substituted Benzenesulfonamide

To our fellow researchers, scientists, and pioneers in drug development, this document serves as a comprehensive technical guide into the prospective biological activities of 5-tert-butyl-2-methylbenzene-1-sulfonamide. While the broader class of sulfonamides has been a cornerstone of medicinal chemistry for decades, the specific biological profile of this particular derivative remains largely uncharted in peer-reviewed literature.[1] This guide, therefore, adopts a dual-purpose narrative. Firstly, it will ground our discussion in the well-established biological roles of the sulfonamide scaffold, providing a solid foundation for our hypotheses. Secondly, it will present a detailed, practical framework for the systematic investigation of 5-tert-butyl-2-methylbenzene-1-sulfonamide, from its synthesis to a multi-faceted evaluation of its potential therapeutic activities. Our objective is to not only summarize what is known about related compounds but to illuminate the path for future research and discovery.

The Compound in Focus: Structure and Synthesis

Molecular Profile

5-tert-butyl-2-methylbenzene-1-sulfonamide is an aromatic sulfonamide with the molecular formula C₁₁H₁₇NO₂S.[2] Its structure is characterized by a benzene ring substituted with a sulfonamide group (-SO₂NH₂), a tert-butyl group, and a methyl group.

| Property | Value | Source |

| IUPAC Name | 5-tert-butyl-2-methylbenzenesulfonamide | PubChem[2] |

| Molecular Formula | C₁₁H₁₇NO₂S | PubChem[2] |

| Molecular Weight | 227.33 g/mol | PubChem[2] |

| CAS Number | 7155-00-2 | PubChem[2] |

The presence of the sulfonamide functional group is of particular interest, as it is a well-known pharmacophore associated with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The specific substitution pattern on the benzene ring—a bulky, lipophilic tert-butyl group and a methyl group—will undoubtedly influence its physicochemical properties and, consequently, its interaction with biological targets.

Rationale for Synthesis and Proposed Methodology

Proposed Synthetic Workflow:

A plausible synthetic route to 5-tert-butyl-2-methylbenzene-1-sulfonamide would start from the commercially available 4-tert-butyl-1-methylbenzene.

Caption: A proposed synthetic workflow for 5-tert-butyl-2-methylbenzene-1-sulfonamide.

Step-by-Step Protocol:

-

Sulfonation: 4-tert-butyl-1-methylbenzene is reacted with an excess of chlorosulfonic acid at a controlled low temperature. The electrophilic aromatic substitution will predominantly occur at the position ortho to the methyl group and meta to the tert-butyl group, yielding 5-tert-butyl-2-methylbenzene-1-sulfonyl chloride.

-

Work-up: The reaction mixture is carefully quenched by pouring it onto crushed ice, causing the sulfonyl chloride to precipitate.

-

Filtration and Washing: The crude sulfonyl chloride is collected by filtration, washed with cold water to remove excess acid, and dried.

-

Amination: The dried 5-tert-butyl-2-methylbenzene-1-sulfonyl chloride is then dissolved in a suitable organic solvent (e.g., acetone or THF) and treated with an excess of aqueous ammonia with vigorous stirring.

-

Isolation and Purification: The solvent is removed under reduced pressure, and the resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 5-tert-butyl-2-methylbenzene-1-sulfonamide.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Investigation of Antimicrobial Activity

The sulfonamide scaffold is historically significant for its antibacterial properties.[7] Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[7][8] As mammals obtain folic acid from their diet, this pathway is an excellent target for selective toxicity against bacteria.

Rationale for Investigation

Given the established mechanism of action of sulfonamides, it is logical to hypothesize that 5-tert-butyl-2-methylbenzene-1-sulfonamide may exhibit antimicrobial activity. The specific substitutions on the benzene ring could influence its uptake by bacterial cells or its binding affinity to the DHPS enzyme.

Caption: The bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and efficient way to determine MIC values.

Materials:

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

96-well microtiter plates.

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

-

5-tert-butyl-2-methylbenzene-1-sulfonamide stock solution (e.g., in DMSO).

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

-

Negative control (broth with DMSO).

Procedure:

-

Prepare Inoculum: Culture the microbial strains overnight and then dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth. The concentration range should be wide enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include wells for a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and the same concentration of DMSO as the highest test concentration), and a sterility control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

Read Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Data Presentation

The results should be summarized in a clear table.

| Microorganism | MIC (µg/mL) of 5-tert-butyl-2-methylbenzene-1-sulfonamide | MIC (µg/mL) of Positive Control |

| Staphylococcus aureus | [Hypothetical Value] | [Known Value] |

| Escherichia coli | [Hypothetical Value] | [Known Value] |

| Candida albicans | [Hypothetical Value] | [Known Value] |

Investigation of Anticancer Activity

Many sulfonamide derivatives have been investigated for their anticancer properties.[4][9] One of the key mechanisms of action is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[9][10] These enzymes are involved in regulating pH in the tumor microenvironment, and their inhibition can lead to apoptosis of cancer cells.

Rationale for Investigation

The benzenesulfonamide scaffold is a classic template for the design of CA inhibitors.[10] The sulfonamide group coordinates to the zinc ion in the active site of the enzyme. The substitutions on the aromatic ring can influence the binding affinity and isoform selectivity.[10] Therefore, 5-tert-butyl-2-methylbenzene-1-sulfonamide is a prime candidate for investigation as a CA inhibitor and potential anticancer agent.

Caption: A workflow for investigating the anticancer activity of the target compound.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method to measure CA activity is a stopped-flow spectrophotometric assay that monitors the hydration of CO₂.

Materials:

-

Recombinant human CA isoforms (e.g., CA II, CA IX, CA XII).

-

Stopped-flow spectrophotometer.

-

CO₂-saturated water.

-

Buffer solution (e.g., Tris-HCl) with a pH indicator (e.g., p-nitrophenol).

-

5-tert-butyl-2-methylbenzene-1-sulfonamide stock solution.

-

Positive control inhibitor (e.g., acetazolamide).

Procedure:

-

Enzyme and Inhibitor Pre-incubation: The CA enzyme is pre-incubated with various concentrations of the test compound for a set period.

-

Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with CO₂-saturated water in the stopped-flow instrument.

-

Monitoring: The hydration of CO₂ to carbonic acid, which then dissociates into a proton and bicarbonate, causes a change in pH. This pH change is monitored by the change in absorbance of the pH indicator over time.

-

Data Analysis: The initial rates of the reaction are calculated. The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer).

-

Complete cell culture medium.

-

96-well cell culture plates.

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 5-tert-butyl-2-methylbenzene-1-sulfonamide for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits cell growth by 50%) can be determined from a dose-response curve.

Data Presentation

The results from the anticancer investigations should be presented in clear, concise tables.

Table 2: Carbonic Anhydrase Inhibition

| Carbonic Anhydrase Isoform | IC₅₀ (nM) of 5-tert-butyl-2-methylbenzene-1-sulfonamide | IC₅₀ (nM) of Acetazolamide |

| CA II | [Hypothetical Value] | [Known Value] |

| CA IX | [Hypothetical Value] | [Known Value] |

| CA XII | [Hypothetical Value] | [Known Value] |

Table 3: In Vitro Cytotoxicity

| Cancer Cell Line | IC₅₀ (µM) of 5-tert-butyl-2-methylbenzene-1-sulfonamide |

| MCF-7 (Breast) | [Hypothetical Value] |

| HT-29 (Colon) | [Hypothetical Value] |

Concluding Remarks and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to characterizing the biological activity of 5-tert-butyl-2-methylbenzene-1-sulfonamide. By leveraging the extensive knowledge of the sulfonamide scaffold as a privileged structure in medicinal chemistry, we have proposed a focused investigation into its potential antimicrobial and anticancer properties. The detailed experimental protocols and data presentation formats provided herein are intended to serve as a practical roadmap for researchers.

The journey from a synthesized compound to a potential therapeutic lead is a long and challenging one. The initial screening for antimicrobial and anticancer activity, as detailed in this guide, represents the critical first steps. Positive results from these assays would warrant further, more in-depth studies, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 5-tert-butyl-2-methylbenzene-1-sulfonamide to understand how structural modifications impact biological activity.[11][12]

-

Advanced Mechanistic Studies: Investigating the precise molecular interactions with target enzymes through techniques like X-ray crystallography or computational modeling.[10]

-

In Vivo Efficacy and Toxicity Studies: Evaluating the compound's performance and safety in animal models.

It is our hope that this guide will stimulate and facilitate research into 5-tert-butyl-2-methylbenzene-1-sulfonamide and other novel sulfonamide derivatives, ultimately contributing to the discovery of new and effective therapeutic agents.

References

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (URL: )

- 5-tert-Butyl-2-methylbenzene-1-sulfonamide | C11H17NO2S | CID 245582 - PubChem. (URL: )

- Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC - NIH. (URL: )

- Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed. (URL: )

- Anti-microbial activities of sulfonamides using disc diffusion method. (URL: )

- Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. (URL: )

- Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated r

- Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - MDPI. (URL: )

- CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google P

- Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evalu

-

Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects - YouTube. (URL: [Link])

- Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggreg

- (PDF)

- Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed. (URL: )

- Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors | ACS Medicinal Chemistry Letters - ACS Public

- Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed. (URL: )

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (URL: )

- Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - NIH. (URL: )

- Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold | Request PDF - ResearchG

- Full article: Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - Taylor & Francis. (URL: )

- CN103819369A - Method for synthesizing benzene sulfonamide compounds - Google P

- Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists - Frontiers. (URL: )

- (PDF)

- Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed. (URL: )

- Synthesis and biological evaluation of sulfonamide derivatives as antimicrobial agents | Request PDF - ResearchG

- The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - MDPI. (URL: )

- Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC. (URL: )

- New Reagent for Synthesis of Primary Sulfonamides: tBuONSO | TCI AMERICA. (URL: )

- Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - NIH. (URL: )

- Phenyltriazole-based sulfonamides: novel dual-target agents against MRSA biofilms and resistant p

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. 5-tert-Butyl-2-methylbenzene-1-sulfonamide | C11H17NO2S | CID 245582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nanobioletters.com [nanobioletters.com]

- 12. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Hazards of 5-tert-butyl-2-methylbenzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-tert-butyl-2-methylbenzene-1-sulfonamide is a substituted aromatic sulfonamide. The presence of the sulfonamide functional group is significant in medicinal chemistry, as it is a key structural feature in a wide array of therapeutic agents.[1][2] While specific applications for this particular compound are not extensively documented in publicly available literature, its structural similarity to other sulfonamides suggests potential use as an intermediate in organic synthesis and drug discovery.[3] Given its potential utility in research and development, a thorough understanding of its safety profile and associated hazards is paramount for ensuring the well-being of laboratory personnel.

This technical guide provides a comprehensive overview of the known and potential hazards associated with 5-tert-butyl-2-methylbenzene-1-sulfonamide, drawing upon available data for the compound itself and structurally related molecules. It is intended to serve as a vital resource for researchers, scientists, and drug development professionals in establishing safe handling procedures and mitigating risks.

Chemical and Physical Properties

A foundational aspect of chemical safety is understanding a substance's physical and chemical properties, as these can influence its behavior and potential for exposure.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO₂S | PubChem[2] |

| Molecular Weight | 227.33 g/mol | PubChem[2] |

| CAS Number | 7155-00-2 | PubChem[2] |

| Appearance | Not explicitly stated, likely a solid at room temperature | Inferred from related compounds |

| Solubility | Insoluble in water; soluble in organic solvents | Inferred from related compounds[3] |

Section 1: Hazard Identification and Classification

Based on notifications to the European Chemicals Agency (ECHA), 5-tert-butyl-2-methylbenzene-1-sulfonamide is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |

Source: PubChem[2]

These classifications indicate that the primary hazards associated with this compound are acute oral toxicity and irritation to the skin, eyes, and respiratory system.[2]

GHS Pictograms and Signal Word

-

Pictogram:

-

Signal Word: Warning

Section 2: Toxicological Profile

While specific toxicological studies on 5-tert-butyl-2-methylbenzene-1-sulfonamide are limited, the GHS classifications provide a framework for understanding its potential health effects.

Acute Toxicity

The classification of "Acute Toxicity (Oral), Category 4" with the hazard statement H302 "Harmful if swallowed" indicates that ingestion of this compound can cause adverse health effects.[2] While a specific oral LD50 (the dose lethal to 50% of a test population) is not available for this compound, this classification suggests a moderate level of toxicity upon ingestion.

Skin and Eye Irritation

The classifications "Skin Irritation, Category 2" (H315) and "Serious Eye Irritation, Category 2A" (H319) highlight the irritant nature of this compound upon contact with skin and eyes.[2] Studies on other benzene sulfonate compounds have shown them to be slight to mild irritants, a finding that is consistent with these classifications.[4]

Respiratory Irritation

The classification "Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation, Category 3" (H335) indicates that inhalation of dust or aerosols of this compound may lead to irritation of the respiratory tract.[2]

Chronic Toxicity